molecular formula C26H26N4O3 B10873175 7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine

7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine

Cat. No.: B10873175
M. Wt: 442.5 g/mol
InChI Key: BBYOQDUOHBADHE-UHFFFAOYSA-N
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Description

7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a furyl group, a morpholinopropyl group, and a benzochromeno-pyrimidine core. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine typically involves multi-step organic reactions The initial step often includes the formation of the benzochromeno-pyrimidine core through cyclization reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for versatile chemical modifications, making it a valuable compound for developing new materials and therapeutic agents .

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

11-(furan-2-yl)-14-(3-morpholin-4-ylpropyl)-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-13-imine

InChI

InChI=1S/C26H26N4O3/c27-25-23-22(21-7-3-14-32-21)20-9-8-18-5-1-2-6-19(18)24(20)33-26(23)28-17-30(25)11-4-10-29-12-15-31-16-13-29/h1-3,5-9,14,17,22,27H,4,10-13,15-16H2

InChI Key

BBYOQDUOHBADHE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=NC3=C(C2=N)C(C4=C(O3)C5=CC=CC=C5C=C4)C6=CC=CO6

Origin of Product

United States

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